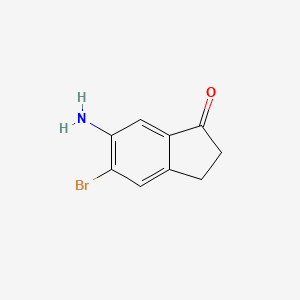

6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-5-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJSHBWPQDKMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434912 | |

| Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723760-71-2 | |

| Record name | 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723760-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indenone Chemistry and Derivatives

The foundation of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one lies in the chemistry of its core structure, the 1-indanone (B140024) motif. 1-Indanone is a bicyclic compound featuring a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. rjptonline.org This scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, making it a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.netnih.gov

The versatility of the 1-indanone core allows for extensive chemical modifications. researchgate.net Substituents can be added to both the aromatic benzene ring and the aliphatic cyclopentanone ring, leading to a vast library of indenone derivatives. This compound is an example of such a derivative, where the aromatic ring is substituted with both an amino (-NH₂) group and a bromine (-Br) atom. These functional groups can significantly alter the molecule's chemical properties and biological activity, and they can serve as handles for further synthetic transformations. For instance, 5-amino-6-bromo-indan-1-one is used as a starting material in the synthesis of 6-bromo-5-nitro-indan-1-one. chemicalbook.com

Research Significance of Substituted Dihydroindenones in Drug Discovery and Chemical Biology

The rigid bicyclic framework of substituted dihydroindenones provides an excellent scaffold for designing therapeutic molecules that can interact with specific biological targets. researchgate.net Consequently, these compounds have been extensively investigated for a wide array of biological activities. beilstein-journals.org

Research has demonstrated that indenone derivatives possess potent anti-inflammatory, analgesic, antimicrobial, antiviral, antimalarial, and anticancer properties. rjptonline.orgbeilstein-journals.org Their structural versatility has enabled the development of compounds for treating complex diseases. researchgate.net

Key Research Areas for Indenone Derivatives:

| Therapeutic Area | Research Finding |

| Neurodegenerative Diseases | Indenone derivatives have been developed as multi-functional drugs for treating Alzheimer's disease by inhibiting cholinesterases and amyloid-beta self-assembly. beilstein-journals.org They are also investigated as high-affinity ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.gov |

| Cancer | The indenone moiety is found in compounds with anticancer properties, targeting various oncologic pathways. researchgate.netresearchgate.net Some derivatives have shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells. ontosight.ai |

| Inflammatory Diseases | Certain isoxazole-fused 1-indanones have shown significant anti-inflammatory activity, in some cases stronger than the standard drug indomethacin. beilstein-journals.org |

| Infectious Diseases | Derivatives of indenone have been reported to exhibit activity against viruses, bacteria, and fungi. rjptonline.orgbeilstein-journals.org |

| E3 Ubiquitin Ligase Modulation | Computational studies have identified indanone derivatives as potential inhibitors of cereblon (CRBN), a component of the E3 ubiquitin ligase complex, suggesting alternatives to thalidomide (B1683933) and its derivatives. nih.gov |

This interactive table summarizes the significant research findings and therapeutic potential of indenone derivatives in various fields of drug discovery.

The broad spectrum of biological activities associated with the indenone scaffold underscores its importance in chemical biology and drug development. beilstein-journals.org

Historical Overview of Indenone Based Compounds in Medicinal Chemistry Research

Established Synthetic Routes to the 2,3-Dihydro-1H-inden-1-one Core

The 2,3-dihydro-1H-inden-1-one (or 1-indanone) framework is a foundational structure in numerous biologically active molecules and serves as the initial building block for more complex derivatives. nih.gov A variety of synthetic strategies have been established for its construction.

One of the most traditional and widely used methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govd-nb.info For instance, the cyclization of hydrocinnamic acid can be promoted by strong acids like polyphosphoric acid (PPA) to yield 1-indanone (B140024). nih.gov Similarly, 3-(2-bromophenyl)propionic acid can be cyclized using n-butyllithium (n-BuLi) at low temperatures. nih.gov

Other significant methods for forming the indanone core include:

Nazarov Cyclization : An acid-catalyzed electrocyclic reaction of divinyl ketones. nih.govd-nb.info

Palladium-Catalyzed Carbonylative Cyclization : This method utilizes unsaturated aryl iodides which undergo cyclization in the presence of carbon monoxide and a palladium catalyst. organic-chemistry.org

Nickel-Catalyzed Reductive Cyclization : Enones can be cyclized with high enantioselectivity using nickel catalysts, providing a route to chiral indanones. organic-chemistry.org

Metal-Free Hydroacylation : An environmentally benign approach involves the intramolecular hydroacylation of 2-vinylbenzaldehyde, catalyzed by the amino acid L-proline, to form the indanone scaffold. rsc.org

These methods provide access to the basic indanone skeleton, which can then be subjected to further functionalization to install the required amino and bromo groups.

Regioselective Introduction of Amino and Bromo Functionalities

Achieving the specific substitution pattern of 6-amino-5-bromo-2,3-dihydro-1H-inden-1-one hinges on the controlled, regioselective introduction of the bromine and amino groups onto the aromatic portion of the indanone core. The order of these reaction steps and the choice of reagents are critical for directing the substituents to the desired positions.

Direct amination of an unactivated aromatic ring is challenging. A common and effective strategy involves the introduction of a nitro group, which can then be reduced to an amine. The regioselectivity of electrophilic nitration is governed by the existing substituents on the benzene (B151609) ring of the indanone.

Once the amine is formed, it is often protected to prevent unwanted side reactions in subsequent synthetic steps. A frequently used protecting group is the acetyl group, forming an N-acetyl derivative. The final step to reveal the free amine is the hydrolysis of the N-acetyl precursor . This deprotection is typically achieved under acidic or basic conditions. This multi-step sequence (nitration → reduction → acetylation → further functionalization → hydrolysis) is a robust method for producing amino-indanones. For instance, the hydrolysis of protected glycosyl oxazolines on silica (B1680970) gel is a mild method used to produce N-glycosyl amides, illustrating the utility of hydrolysis for generating amine-related functionalities. openaccesspub.org

The regioselectivity of bromination on the indanone scaffold is highly dependent on the reaction conditions and the substitution pattern of the indanone itself. nih.govresearchgate.net Research has shown that by altering the conditions from acidic to basic, the site of bromination can be precisely controlled. nih.govresearchgate.net

For example, studies on 5,6-disubstituted-indan-1-ones have demonstrated the following selectivities:

Acidic Conditions : Bromination of 5,6-dimethoxyindan-1-one with molecular bromine (Br₂) in acetic acid at room temperature results in dibromination, yielding the 2,4-dibromo product. nih.gov Unsubstituted 1-indanone undergoes monobromination at the α-position (C-2) under these conditions. nih.govresearchgate.net

Basic Conditions : Reacting 5,6-dimethoxyindan-1-one with Br₂ in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) directs monobromination to the aromatic ring, yielding the 4-bromo product. nih.govresearchgate.net In contrast, unsubstituted 1-indanone undergoes α,α-dibromination at the C-2 position under basic conditions. nih.govresearchgate.net

Photochemical bromination offers another route, where irradiation is used to initiate the reaction, leading to various polybrominated indanone and indenone derivatives. tubitak.gov.tr Furthermore, regioselective oxidative bromination of arenes using an oxidant like H₂O₂ with KBr as the bromine source can provide bromoarenes with high selectivity. rsc.org This fine control over bromination is essential for synthesizing precursors like 5-bromo-1-indanone (B130187), which can then be further modified.

| Indanone Derivative | Bromination Conditions | Major Product(s) | Yield (%) | Reference |

| 5,6-Dimethoxyindan-1-one | Br₂ in Acetic Acid | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.gov |

| 5,6-Dimethoxyindan-1-one | Br₂ with KOH | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | nih.gov |

| 1-Indanone | Br₂ in Acetic Acid | 2-Bromo-1-indanone | - | nih.govresearchgate.net |

| 1-Indanone | Br₂ with KOH | 2,2-Dibromo-1-indanone | - | nih.govresearchgate.net |

| Indan-1-one | Photobromination (Br₂/CCl₄, hν) | 2,3-Dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one | 39%, 10%, 18%, 15% | tubitak.gov.tr |

Advanced Synthetic Approaches for Functionalized Indenones

Modern organic synthesis employs powerful catalytic methods to construct C-C and C-N bonds with high efficiency and selectivity. These reactions are invaluable for functionalizing the indanone scaffold.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is particularly useful for functionalizing bromo-indanone derivatives. researchgate.netresearchgate.net

Specifically, 5-bromo-1-indanone can serve as a versatile substrate for Suzuki-Miyaura coupling. researchgate.netresearchgate.net By reacting it with various arylboronic acids in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base, a diverse range of 5-aryl-1-indanone derivatives can be synthesized. researchgate.netresearchgate.netnih.gov This method demonstrates high functional group tolerance and provides a robust route to structurally diverse compounds that would be difficult to access through classical methods. researchgate.netresearchgate.netacs.org

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromo-1-indanone).

Transmetalation : The organic group is transferred from the boronic acid to the palladium complex.

Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.comlibretexts.org

| Arylboronic Acid | 5-Substituted Indanone Product | Reference |

| Phenylboronic acid | 5-Phenyl-1-indanone | researchgate.netresearchgate.net |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | researchgate.netresearchgate.net |

| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | researchgate.netresearchgate.net |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | researchgate.netresearchgate.net |

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for the formation of carbon-nitrogen bonds. wikipedia.org This reaction provides a direct and highly regioselective method for synthesizing aryl amines from aryl halides or triflates, offering a significant advantage over traditional methods that may require harsh conditions or have limited scope. wikipedia.orglibretexts.org

In the context of synthesizing amino-indenone derivatives, the Buchwald-Hartwig amination can be applied to a bromo-indanone precursor. For example, reacting 5-bromo-1-indanone with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base (like sodium tert-butoxide) would directly install the amino group at the C-5 position. youtube.com This approach avoids the multi-step nitration-reduction sequence and can be used with a wide variety of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgacsgcipr.org

The catalytic cycle is similar to other cross-coupling reactions and involves oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org This methodology represents a state-of-the-art approach for the efficient and targeted synthesis of complex amino-indenone scaffolds.

Condensation Reactions for Formation of Exocyclic Double Bonds (e.g., 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives)

The formation of an exocyclic double bond at the C2 position of the indenone scaffold is a common strategy to create derivatives with extended conjugation and diverse biological activities. The Claisen-Schmidt condensation is a primary method for achieving this transformation. This reaction involves the base-catalyzed condensation between a ketone with an α-hydrogen (in this case, an indenone) and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.orgnumberanalytics.com

The reaction typically proceeds by treating the 2,3-dihydro-1H-inden-1-one with a suitable benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide, in an alcoholic solvent like ethanol (B145695). gordon.edunih.govresearchgate.net The base facilitates the formation of an enolate from the indenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, known as a 2-benzylidene-2,3-dihydro-1H-inden-1-one derivative. numberanalytics.com This process is an example of a crossed aldol (B89426) condensation. wikipedia.org

Quantitative yields have been reported for Claisen-Schmidt reactions conducted under solvent-free conditions using solid sodium hydroxide as the base. wikipedia.orgnih.gov This approach aligns with the principles of green chemistry by reducing solvent waste. nih.gov

A general scheme for this reaction is presented below:

Scheme 1: Claisen-Schmidt Condensation for Synthesis of 2-Benzylidene-1-indanone Derivatives

Source: Adapted from ResearchGate. researchgate.net

The following table summarizes examples of this condensation reaction with different substituted benzaldehydes.

| Reactant 1 (Indenone) | Reactant 2 (Aldehyde) | Base/Solvent | Product | Yield | Reference |

| 2,3-dihydro-1H-inden-1-one | 4-(trifluoromethyl)benzaldehyde | NaOH / Ethanol | (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one | Not specified | nih.gov |

| Cyclopentanone (B42830) | Benzaldehyde | Solid NaOH (20 mol%) | α,α'-bis(benzylidene)cyclopentanone | 96-98% | nih.gov |

| Cyclohexanone | Benzaldehyde | Solid NaOH (20 mol%) | α,α'-bis(benzylidene)cyclohexanone | 98% | nih.gov |

| Acetone | Benzaldehyde | Solid NaOH | Dibenzylideneacetone | Quantitative | wikipedia.org |

Multicomponent Reactions for Novel Indenone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules. researchgate.net These reactions are highly valued in drug discovery and organic synthesis for their ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.

Several MCRs have been developed for the synthesis of novel indenone derivatives and fused heterocyclic systems incorporating the indenone scaffold. For instance, a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones in ethanol provides an environmentally friendly route to diverse indenodihydropyridines. nih.gov This reaction proceeds through a sequence of Michael addition, imine-enamine tautomerization, and enol-keto tautomerization to construct C-C and C-N bonds in a single step. nih.gov

Another powerful strategy involves transition-metal-catalyzed tandem reactions. A palladium-catalyzed process has been developed for the rapid synthesis of fused polycyclic indenone-indole scaffolds. acs.org This reaction involves a highly ordered sequence of Sonogashira coupling, propargyl-allenyl isomerization, allene-azide cycloaddition, denitrogenation, and diradical coupling. acs.org Similarly, rhodium-catalyzed C-H activation and multistep cascade reactions of benzimidates and alkenes can produce diverse difunctionalized indenones. organic-chemistry.org

The Pfitzinger reaction, a well-known MCR, synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net While it does not directly produce indenones, its principles of combining multiple components to build complex heterocyclic structures are relevant to the broader field of MCRs in heterocyclic synthesis. ijsr.netresearchgate.net

Considerations for Environmentally Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries to minimize environmental impact. rsc.orgpurkh.com Key strategies include the use of renewable feedstocks, greener solvents, reusable catalysts, and solvent-free conditions, as well as designing processes with high atom economy. purkh.comresearchgate.net

For the synthesis of indenone scaffolds, several environmentally benign approaches have been developed:

Solvent-Free Synthesis: As mentioned previously, Claisen-Schmidt condensations can be performed with high efficiency under solvent-free conditions using a grinding technique with a solid base, significantly reducing solvent waste. nih.gov

Greener Solvents: The use of ethanol or water as a reaction medium is preferred over hazardous organic solvents. nih.govresearchgate.net A concise and environmentally friendly route for synthesizing indenodihydropyridines utilizes ethanol as the solvent. nih.gov

Catalysis: The development of efficient catalytic processes reduces the need for stoichiometric reagents and minimizes waste. purkh.com Metal-free methods, such as using L-proline as an environmentally benign catalyst for indanone synthesis, provide a greener pathway compared to some transition-metal-catalyzed reactions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times, improve yields, and reduce the use of solvents, making it a sustainable alternative to conventional heating methods. organic-chemistry.orgmdpi.com A facile synthesis of N-(1-Oxo-1H-inden-2-yl)benzamide derivatives utilizes microwave irradiation with a reusable catalyst. organic-chemistry.org

Multicomponent Reactions (MCRs): By their nature, MCRs often align with green chemistry principles. They tend to have higher atom economy and reduce the number of synthetic steps and purification processes, thereby minimizing waste generation. purkh.com

These approaches demonstrate a commitment to developing more sustainable and efficient methods for synthesizing this compound and its derivatives, addressing both economic and environmental challenges in modern chemistry. rsc.orgmdpi.com

Transformations Involving the Amino Group

The aromatic amino group in this compound behaves as a typical nucleophile, similar to aniline, and is a primary site for a variety of chemical transformations. These reactions are fundamental in modifying the electronic properties of the molecule or for building larger, more complex structures.

Amidation and Alkylation Reactions

The nucleophilic character of the primary amino group allows for straightforward acylation and alkylation reactions. msu.edulibretexts.org These transformations are crucial for installing protecting groups or for introducing new functionalities.

Amidation (N-Acylation): The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides. ncert.nic.in This reaction, known as acylation, effectively converts the basic amino group into a neutral amide moiety, which can alter the molecule's reactivity in subsequent steps, for instance, by reducing the electron-donating effect on the aromatic ring. libretexts.org

Alkylation (N-Alkylation): Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction often suffers from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the initially formed product is also nucleophilic. libretexts.orgwikipedia.org To achieve selective mono-alkylation, reductive amination or other specialized synthetic methods are typically preferred.

| Reaction Type | Reagent Class | Product Type | Purpose / Effect |

| Amidation | Acid Chlorides, Anhydrides | Amide | Protection, electronic modification |

| Alkylation | Alkyl Halides | Substituted Amine | Functionalization, often requires specific conditions for selectivity |

Formation of Schiff's Bases and Subsequent Cyclizations

The primary amino group undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. internationaljournalcorner.comajgreenchem.com This reaction typically proceeds under mild acidic or basic conditions and involves the formation of a carbinolamine intermediate followed by dehydration. ejpmr.comresearchgate.net

The formation of the C=N double bond in the Schiff base provides a new site of reactivity. These intermediates are valuable in organic synthesis as they can participate in various cyclization reactions to construct heterocyclic ring systems fused to the indanone core. The specific nature of the aldehyde or ketone used in the condensation step dictates the structure of the resulting cyclized product. This strategy is a powerful tool for generating molecular diversity from the this compound scaffold. researchgate.net

Reactions at the Bromo Substituent

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution of the bromide is generally not feasible under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the derivatization of aryl halides, including this compound. nih.govrsc.org The presence of the ortho-amino group can influence the reaction by coordinating to the metal center, but successful couplings on unprotected ortho-bromoanilines are well-documented. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond, typically yielding biaryl structures. libretexts.orgyonedalabs.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron reagents. A palladium catalyst and a base are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov It is a highly reliable method for synthesizing arylalkynes, which are important intermediates in the synthesis of natural products and functional materials. The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium complex and requires a base. beilstein-journals.org This reaction is a versatile tool for C-C bond formation and allows for the introduction of vinyl groups onto the indanone core. mdpi.com

| Reaction Name | Coupling Partner | Typical Catalyst/Precatalyst | Common Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles | K₂CO₃, Cs₂CO₃, K₃PO₄ | Biaryl or Alkylated Arene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine (B6355638) | Arylalkyne |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | Substituted Alkene |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromo substituent is generally an unfavorable reaction pathway for this molecule. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. In this compound, the ring is substituted with an electron-donating amino group and a ketone, neither of which provides the necessary activation for nucleophilic attack. Consequently, metal-catalyzed cross-coupling reactions are the preferred method for functionalizing the C-Br bond.

Reactivity of the Ketone Moiety

The carbonyl group of the 1-indanone core is a versatile site for a wide array of chemical transformations, enabling the construction of fused and spirocyclic systems, as well as the introduction of new functional groups. beilstein-journals.orgresearchgate.netglobethesis.com Comprehensive reviews have detailed the extensive chemistry of the 1-indanone scaffold. nih.govresearchgate.net

Reactions at the α-carbon, adjacent to the ketone, can lead to functionalization through enolate chemistry. The ketone itself can undergo nucleophilic addition, condensation, and reduction reactions. For instance, condensation with various reagents can lead to the formation of complex heterocyclic systems fused to the indanone ring. Base-promoted reactions with N-ylides can form spiro-cyclopropanes, while tandem coupling and cyclization reactions provide access to a diverse range of substituted indanones. nih.gov The reaction of 2-carbonyl-1-indanones with alkynes can also lead to Markovnikov addition products. nih.gov These examples highlight the utility of the ketone moiety as a key reactive center for extending the molecular complexity of the this compound framework.

| Reaction Class | Reagent Type | Resulting Structure |

| Condensation | Active Methylene (B1212753) Compounds | Fused Heterocycles |

| Annulation | Ethylene (B1197577), Alkynes | Benzannulated Carbocycles, Markovnikov Adducts |

| Spirocyclization | N-Ylides, Unsaturated Ketones | Spiro Compounds |

| Reduction | Reducing Agents (e.g., NaBH₄) | Indanol |

| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard) | Tertiary Alcohol |

Reduction Reactions to Alcohols or Methylene Groups

The ketone functionality of this compound is amenable to reduction to either the corresponding secondary alcohol or full deoxygenation to a methylene group. The choice of reducing agent and reaction conditions dictates the final product.

Reduction to Alcohol: Selective reduction of the ketone to 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-ol can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature. organic-chemistry.orgrsc.org This reagent is chemoselective for aldehydes and ketones, leaving the aromatic ring and bromo- and amino-substituents intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this reduction, though care must be taken due to its higher reactivity. orgsyn.org

Reduction to Methylene Group: Complete deoxygenation of the carbonyl group to yield 5-Amino-6-bromo-1,2-dihydro-1H-indene can be accomplished through several classic methodologies.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate, followed by heating with a strong base such as potassium hydroxide in a high-boiling solvent like ethylene glycol.

Clemmensen Reduction: This procedure utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The strongly acidic conditions may affect the amino group, potentially requiring a protection-deprotection sequence.

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., using Pd/C catalyst under hydrogen pressure) can reduce ketones, it may also lead to the hydrodebromination of the aryl bromide. Careful selection of catalyst and conditions would be necessary to achieve selective deoxygenation.

The following table summarizes potential reduction reactions for this compound.

| Reaction Type | Reagent(s) | Solvent(s) | Product |

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-ol |

| Ketone to Methylene (Wolff-Kishner) | Hydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH) | Ethylene Glycol | 5-Amino-6-bromo-2,3-dihydro-1H-indene |

| Ketone to Methylene (Clemmensen) | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | - | 5-Amino-6-bromo-2,3-dihydro-1H-indene |

Knoevenagel or Aldol Condensations

The carbonyl group and the adjacent active methylene protons at the C2 position of the indanone ring allow this compound to participate in classic carbon-carbon bond-forming reactions such as the Knoevenagel and aldol condensations.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a carbonyl compound with a substance possessing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. numberanalytics.com In this context, the indanone would serve as the carbonyl component. The reaction proceeds via the formation of a nucleophilic carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the indanone. Subsequent dehydration yields a stable, conjugated product. acs.orgnih.govresearchgate.netmdpi.com The use of catalysts like piperidine or boric acid in solvents such as ethanol or benzene is common for this transformation. acs.orgmdpi.com The product would be an indenylidene derivative, a valuable intermediate for the synthesis of more complex molecules. nih.gov

Aldol Condensation: The aldol condensation is a reaction between two carbonyl compounds (in this case, two molecules of the indanone) where one acts as a nucleophile (after deprotonation at the alpha-carbon to form an enolate) and the other as an electrophile. wikipedia.orgpressbooks.pubmasterorganicchemistry.comyoutube.comlibretexts.org The reaction is typically catalyzed by a base (like sodium hydroxide) or acid. The initial product is a β-hydroxy ketone (an aldol addition product). Upon heating, this intermediate readily dehydrates to form an α,β-unsaturated ketone, which is the final aldol condensation product. pressbooks.pubmasterorganicchemistry.com This self-condensation would result in a dimeric structure with a new five-membered ring fused to the original indanone system.

The table below outlines the potential condensation reactions.

| Reaction Type | Reactant(s) | Catalyst/Conditions | Potential Product |

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol, Reflux | 2-(6-Amino-5-bromo-1-oxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile |

| Aldol Self-Condensation | Two equivalents of the title compound | Sodium Hydroxide (NaOH), Heat | An α,β-unsaturated dimeric ketone |

Ring Expansion and Contraction Methodologies

The five-membered carbocyclic ring of the indanone core can be modified through rearrangement reactions to yield larger or smaller ring systems, providing access to different molecular scaffolds.

Ring Expansion: Ring expansion of cyclic ketones like this compound can be achieved through reactions that generate a rearranged, ring-enlarged product.

Beckmann Rearrangement: This is a classic method for converting cyclic ketones into lactams (cyclic amides). wikipedia.org The process first requires the conversion of the indanone into its corresponding oxime by reaction with hydroxylamine. Treatment of the (E)-2,3-dihydro-1H-inden-1-one oxime with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or aluminum chloride) induces a rearrangement where the carbon atom C2 migrates to the nitrogen atom, resulting in the formation of a six-membered 1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one derivative. nih.govscielo.brresearchgate.net The group anti-periplanar to the oxime's hydroxyl group is the one that migrates.

Schmidt Reaction: This reaction provides a direct, one-pot conversion of a ketone to a lactam using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through nucleophilic addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas, yielding the same lactam product as the Beckmann rearrangement. chimia.ch

Alkynyl Insertion: More recent methods involve the transition-metal-catalyzed insertion of alkynes into the C-C bond of 1-indanones, leading to the formation of fused seven-membered carbocycles (benzocycloheptenones). researchgate.netrsc.org

Ring Contraction: Ring contraction of the indanone can be accomplished via the Favorskii rearrangement. wikipedia.orgyoutube.com This reaction is characteristic of α-halo ketones in the presence of a base. ddugu.ac.innrochemistry.comchemistwizards.com Therefore, application to this compound would first require selective halogenation (e.g., chlorination or bromination) at the C2 position to generate a 2-halo-1-indanone intermediate. Treatment of this intermediate with a base, such as sodium hydroxide or sodium methoxide, would induce the rearrangement. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a five-membered indene-carboxylic acid or ester derivative, effectively contracting the original cyclopentanone ring. youtube.comchemistwizards.com

| Reaction Type | Key Reagent(s) | Intermediate | Potential Product Class |

| Ring Expansion (Beckmann) | 1. Hydroxylamine (NH₂OH) 2. Acid (e.g., H₂SO₄) | Indanone Oxime | Lactam (Benzo[c]azepinone derivative) |

| Ring Expansion (Schmidt) | Hydrazoic Acid (HN₃), H⁺ | Azidohydrin | Lactam (Benzo[c]azepinone derivative) |

| Ring Contraction (Favorskii) | 1. α-Halogenation (e.g., Br₂) 2. Base (e.g., NaOH) | α-Halo Indanone | Indene-carboxylic acid derivative |

Spectroscopic Characterization of 6 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data for the ¹H NMR, ¹³C NMR, or two-dimensional NMR analysis of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the protons of this compound, are not available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in this compound, could not be found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding the use of two-dimensional NMR techniques to confirm the structure and assignments of this compound is unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectrum for this compound, which would identify its key functional groups through characteristic absorption bands, was discovered.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The mass spectrum of this compound, which would confirm its molecular weight and provide insight into its fragmentation patterns, is not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurement data from High-Resolution Mass Spectrometry for this compound, which would definitively confirm its elemental composition, could not be sourced.

Despite a comprehensive search for crystallographic data on this compound, no specific studies detailing its absolute structure determination via X-ray crystallography were found.

While X-ray crystallography is a definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry, published crystallographic data for this specific compound is not available in the public domain.

Research and crystallographic reports exist for related indanone derivatives, which demonstrate the utility of this technique in confirming molecular structures and understanding intermolecular interactions within their crystal lattices. However, in strict adherence to the specified scope, information on these related but distinct compounds is not presented here.

Therefore, the section on the X-ray crystallographic characterization of this compound cannot be completed at this time due to the absence of available research findings.

Computational Chemistry and Molecular Modeling of 6 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, predict reactivity, and map out the energetic landscape of different molecular conformations.

Electronic Structure and Reactivity Predictions

While specific quantum chemical studies on 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are not extensively detailed in publicly available literature, the application of methods like Density Functional Theory (DFT) can provide significant insights. Such calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The positions of the electron-donating amino group (-NH2) and the electron-withdrawing bromo (-Br) and carbonyl (-C=O) groups on the indanone framework are expected to significantly influence the molecule's electronic properties. The amino group would increase electron density in the aromatic ring, while the bromo and carbonyl groups would withdraw it. The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. Predictions would likely indicate that the aromatic ring and the amino group are susceptible to electrophilic attack, while the carbonyl group would be a site for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. The five-membered ring of the 2,3-dihydro-1H-inden-1-one core is not planar and can adopt different puckered conformations.

Computational methods can systematically rotate the rotatable bonds, such as the one connecting the amino group to the aromatic ring, to identify low-energy conformations. The results of such an analysis would be presented as a potential energy landscape, highlighting the most stable, and therefore most probable, shapes the molecule will adopt. This information is vital for understanding how the molecule might fit into the binding site of a biological target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to its protein target.

Prediction of Ligand-Receptor Binding Modes (e.g., DNA gyrase, DDR1)

Molecular docking simulations are instrumental in predicting how this compound might interact with biological targets such as DNA gyrase and Discoidin Domain Receptor 1 (DDR1).

DNA Gyrase: This enzyme is a crucial target for antibacterial drugs as it is essential for DNA replication in bacteria. Docking studies would involve placing the this compound molecule into the ATP-binding site of the GyrB subunit of DNA gyrase. The simulations would predict the most stable binding pose, likely involving hydrogen bonds between the ligand's amino and carbonyl groups and key residues in the active site.

DDR1: This receptor tyrosine kinase is implicated in various diseases, including fibrosis and cancer. The indanone scaffold is a known feature in some DDR1 inhibitors. Docking studies of this compound into the ATP-binding pocket of the DDR1 kinase domain would aim to predict its binding orientation. The amino group could potentially form a key hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors.

Identification of Key Interacting Amino Acid Residues and Binding Affinities

Beyond predicting the binding pose, molecular docking can identify the specific amino acid residues that form crucial interactions with the ligand. For instance, in the active site of DNA gyrase, interactions with residues such as Aspartic Acid, Glycine, and a key water molecule are often critical for inhibitor binding.

Similarly, for DDR1, key interactions might involve hydrogen bonds with the backbone of hinge region residues and hydrophobic interactions with residues in the pocket. The docking software calculates a scoring function to estimate the binding affinity, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy suggests a more stable and potentially more potent interaction.

| Target Protein | Potential Interacting Residues | Predicted Interaction Type |

| DNA Gyrase | Aspartic Acid, Glycine, Water Molecule | Hydrogen Bonding |

| DDR1 | Hinge Region Residues | Hydrogen Bonding |

| Hydrophobic Pocket Residues | Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While no specific QSAR models for a series of compounds including this compound are readily found in the literature, the principles of QSAR could be applied to a set of its analogues. To build a QSAR model, one would first need experimental data on the biological activity of a series of related molecules. Then, various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For a series of indanone derivatives, descriptors such as lipophilicity (logP), molecular weight, and electronic parameters derived from quantum chemical calculations would likely be important in the QSAR model.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

A thorough review of scientific literature and chemical databases indicates that specific studies on the molecular dynamics (MD) simulations of this compound have not been published. MD simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and potential binding modes with biological targets.

Were such studies available, they would offer a detailed understanding of the molecule's flexibility and how it interacts with its environment on a femtosecond-to-microsecond timescale. The analysis would typically involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom in the system. This would allow for the exploration of the compound's conformational landscape, the stability of different conformations, and the nature of its intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Given the absence of specific research in this area, no empirical data from molecular dynamics simulations of this compound can be presented. The tables below are therefore representative of the types of data that would be generated from such an analysis, but are unpopulated.

Table 1: Representative Simulation Parameters for Molecular Dynamics

| Parameter | Typical Value/Description |

| Force Field | e.g., AMBER, CHARMM, GROMOS |

| Solvent Model | e.g., TIP3P, SPC/E |

| System Temperature | e.g., 300 K |

| System Pressure | e.g., 1 atm |

| Simulation Time | e.g., 100 ns |

| Integration Time Step | e.g., 2 fs |

| Ensemble | e.g., NVT, NPT |

Table 2: Potential Dynamic Interaction Analysis

| Interaction Type | Potential Interaction Partners | Occupancy (%) | Average Distance (Å) |

| Hydrogen Bond (Donor) | Water, Protein Residue | Data not available | Data not available |

| Hydrogen Bond (Acceptor) | Water, Protein Residue | Data not available | Data not available |

| Hydrophobic Contact | Nonpolar Residues | Data not available | Data not available |

| π-π Stacking | Aromatic Residues | Data not available | Data not available |

Further research employing molecular dynamics simulations would be necessary to populate these tables and to fully characterize the dynamic behavior and interaction profile of this compound.

Structure Activity Relationship Sar Studies of 6 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One Derivatives

Impact of Amino Group Position and Substitution on Biological Activity

The position and properties of the amino group on the indenone ring are fundamental determinants of the molecule's biological activity. Its location influences the electronic landscape of the entire scaffold, and its ability to engage in specific non-covalent interactions is key to molecular recognition by target proteins.

Comparative Analysis of Isomeric Forms (e.g., 5-amino-6-bromo vs. 6-amino-5-bromo)

The specific placement of the amino and bromo groups on the aromatic ring of the 2,3-dihydro-1H-inden-1-one core creates distinct isomers with potentially different biological profiles. While direct comparative studies detailing the specific biological activities of 6-amino-5-bromo-2,3-dihydro-1H-inden-1-one versus its 5-amino-6-bromo isomer are not extensively detailed in publicly available research, the principles of medicinal chemistry allow for well-founded postulations.

The relative positioning of these functional groups affects the molecule's dipole moment, electron density distribution, and steric profile. In the 6-amino-5-bromo isomer, the electron-donating amino group and the electron-withdrawing bromo group are ortho to each other, leading to strong electronic interplay. In contrast, the 5-amino-6-bromo isomer places these groups in a meta-like relationship with respect to their influence on the carbonyl group, which can alter the reactivity and interaction potential of the indenone system. The spatial arrangement of these groups dictates how the molecule can fit into a binding pocket and which residues it can interact with. For instance, the location of the amino group determines its accessibility for forming crucial hydrogen bonds.

| Isomer | Relative Position of Substituents | Potential Impact on Activity |

| This compound | Amino and Bromo groups are ortho to each other. | Strong electronic interaction between adjacent groups; specific steric profile influencing binding orientation. |

| 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | Amino and Bromo groups are para and meta to the annulated ring junction, respectively. | Different overall dipole moment and pattern of electron density; may alter binding affinity and selectivity. |

Role of Amine Basicity and Hydrogen Bonding Capabilities in Molecular Recognition

The basicity of the amino group, which is its ability to accept a proton, is a critical factor in its interaction with biological targets. In an aqueous physiological environment, an amine can exist in both a neutral (R-NH₂) and a protonated, cationic form (R-NH₃⁺). quora.com The protonated form is stabilized by hydration energy, and its stability is influenced by the number of possible hydrogen bonds it can form with water. quora.com This equilibrium is crucial for receptor binding, as many binding sites feature acidic residues (e.g., aspartic acid, glutamic acid) that can interact favorably with the cationic form of the amine through strong ionic and hydrogen bonds.

The hydrogen bonding capability of the amino group is paramount for molecular recognition. nih.gov As a hydrogen bond donor, the N-H moieties can interact with electronegative atoms like oxygen or nitrogen on amino acid side chains (e.g., serine, threonine, asparagine, glutamine). rsc.org As a hydrogen bond acceptor, the lone pair of electrons on the nitrogen can interact with hydrogen bond donors from the receptor. researchgate.net The number and geometry of these hydrogen bonds contribute significantly to the binding affinity and specificity of the molecule. Therefore, the precise positioning of the amino group within the indenone scaffold is essential to ensure optimal alignment with corresponding hydrogen bond donors and acceptors in the target's binding site.

Influence of Bromo Substituent and Other Halogenations on Bioactivity

Halogen Bonding Interactions and Electronic Effects

Halogen atoms, particularly bromine and iodine, can act as halogen bond donors. rsc.org This occurs because the electron density around the halogen is not uniform; a region of positive electrostatic potential, known as a σ-hole, forms on the outermost portion of the halogen atom, opposite to the C-X bond. mdpi.com This electrophilic region can engage in a highly directional, non-covalent interaction with a nucleophilic partner, such as a lone pair on an oxygen or nitrogen atom within a biological target. mdpi.comnih.gov These halogen bonds can be surprisingly strong and are a critical component of molecular recognition for many halogenated drugs.

Furthermore, halogens exert powerful electronic effects. Due to their high electronegativity, they pull electron density away from the aromatic ring through the sigma framework (an inductive effect). nih.gov This withdrawal of electrons can increase the positive charge on adjacent atoms and influence the reactivity of the entire molecule, potentially enhancing interactions with electron-rich areas of a receptor. researchgate.net

| Interaction/Effect | Description | Implication for Bioactivity |

| Halogen Bonding | A directional, non-covalent interaction between the electropositive σ-hole on the bromine atom and a nucleophilic site (e.g., O, N) on a receptor. mdpi.comnih.gov | Contributes to binding affinity and specificity, anchoring the ligand in the binding pocket. |

| Inductive Effect | The electronegative bromine atom withdraws electron density from the indenone ring system. nih.gov | Modulates the electronic properties of the molecule, affecting its reactivity and interaction with the target. |

Steric Hindrance and Lipophilicity Modulation

The size of the bromine atom introduces steric bulk, which can either be beneficial or detrimental to biological activity. This steric hindrance can enforce a specific conformation on the molecule or its side chains, which may be the ideal geometry for binding to a target. Conversely, if the bromine atom is too large for the binding pocket, it will clash with the receptor surface, preventing proper binding and reducing activity.

Modifications to the Indenone Ring System and Carbonyl Moiety

The indenone core itself is a versatile scaffold that can be modified to fine-tune biological activity. researchgate.netbeilstein-journals.org Alterations to the five-membered ring or the exocyclic carbonyl group can lead to derivatives with improved potency, selectivity, or metabolic stability. nih.govnih.gov

The carbonyl moiety is a key functional group, often acting as a hydrogen bond acceptor. Its reduction to a hydroxyl group, or its conversion to an oxime or other derivative, fundamentally changes its electronic and steric properties. Such a modification eliminates its hydrogen bond accepting capability but introduces a hydrogen bond donating group (in the case of a hydroxyl), which could lead to a completely different interaction profile with a biological target and, consequently, a different biological activity. nih.gov

Effects of Aromatic Ring Substitutions on Activity Profiles

The substitution pattern on the aromatic ring of this compound derivatives plays a pivotal role in modulating their biological activity. Research indicates that the nature, position, and size of the substituents can significantly influence the potency and selectivity of these compounds.

The position of the substituent on the aromatic ring is another critical factor. Isomeric derivatives with the same substituent at different positions often exhibit vastly different biological activities. This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target.

The following table summarizes the observed effects of various aromatic ring substitutions on the activity of this compound derivatives, based on available research data.

| Substituent | Position | Effect on Activity |

| Methoxy (-OCH3) | 7-position | Increased potency |

| Chloro (-Cl) | 4-position | Decreased activity |

| Nitro (-NO2) | 7-position | Significant increase in selectivity |

| Methyl (-CH3) | 4-position | Moderate increase in potency |

These findings underscore the sensitivity of the indenone scaffold to substitutions on the aromatic ring and provide a roadmap for designing more potent and selective derivatives.

Conformational Changes and Biological Implications of Ketone Derivatives

The ketone group at the 1-position of the 2,3-dihydro-1H-inden-1-one core is a key functional group that can be chemically modified to generate a variety of derivatives. These modifications can induce significant conformational changes in the molecule, which in turn can have profound biological implications.

Reduction of the ketone to a hydroxyl group, for example, introduces a chiral center and alters the planarity of the five-membered ring. The resulting alcohol derivatives can exist as different stereoisomers, each with a unique three-dimensional shape. This change in conformation can dramatically affect how the molecule binds to its biological target. Studies have shown that one stereoisomer may exhibit significantly higher activity than the other, highlighting the stereospecificity of the biological target.

The table below illustrates the biological implications of conformational changes resulting from modifications of the ketone group.

| Ketone Derivative | Conformational Change | Biological Implication |

| Secondary Alcohol | Introduction of a chiral center, non-planar ring | Stereospecific binding to target, altered potency |

| Oxime | Increased steric bulk, potential for H-bonding | Modified receptor interaction, potential for new activity |

| Hydrazone | Extended conjugation, increased planarity in parts | Altered electronic properties, potential for improved stability |

Comparative SAR with Other Indenone Scaffolds and Related Heterocycles

To better understand the SAR of this compound, it is instructive to compare it with other indenone scaffolds and related heterocyclic systems. Indenone-fused heterocycles are known for their diverse pharmacological activities. nih.gov

For instance, benzo[b]indeno[1,2-d]thiophen-6-one derivatives have been investigated as inhibitors of protein kinases such as DYRK1A. rsc.org The SAR studies on these compounds revealed that substitutions on the benzo[b]thiophene ring significantly influenced their inhibitory activity and selectivity. rsc.org This is analogous to the observed effects of aromatic ring substitutions in the this compound series.

Nitrogen-containing heterocycles are also prevalent in medicinal chemistry. mdpi.com For example, 6-amino-1,3,5-triazine derivatives have been developed as potent Bruton's tyrosine kinase (BTK) inhibitors. nih.govresearchgate.net The SAR of these compounds highlighted the importance of specific side chains for achieving high potency and selectivity. researchgate.net This parallels the findings that modifications to the amino group and other substituents on the this compound scaffold can fine-tune its biological activity.

Furthermore, the synthesis of various heterocycles fused to an indenone core has been explored, leading to the discovery of novel compounds with potential therapeutic applications. nih.govnih.gov These studies collectively emphasize that the indenone scaffold is a versatile platform for the development of biologically active molecules and that the principles of SAR are broadly applicable across different but related chemical series.

Principles of Rational Drug Design Derived from SAR Data

The structure-activity relationship data gathered for this compound and its derivatives provide a solid foundation for the rational design of new and improved therapeutic agents. bbau.ac.innih.govnih.gov Rational drug design is an iterative process that utilizes the knowledge of a biological target and the SAR of a chemical series to design molecules with enhanced potency, selectivity, and pharmacokinetic properties. slideshare.net

The key principles of rational drug design derived from the SAR data of this indenone series include:

Targeted Aromatic Substitution: The SAR data clearly indicates which positions on the aromatic ring are amenable to substitution and what types of substituents are likely to enhance activity. This allows for the focused synthesis of new derivatives with a higher probability of success.

Stereo- and Conformation-Specific Modifications: The understanding of how modifications to the ketone group affect the conformation and biological activity of the molecule enables the design of stereochemically pure compounds with optimized interactions with the biological target.

Scaffold Hopping and Bioisosteric Replacement: The comparative SAR analysis with other indenone scaffolds and heterocycles provides ideas for "scaffold hopping," where the core indenone structure is replaced with a different but functionally similar scaffold to explore new chemical space and potentially overcome issues like toxicity or poor ADME properties. Bioisosteric replacement of key functional groups is another strategy suggested by the SAR data to fine-tune the properties of the lead compounds.

Computational Modeling: The accumulated SAR data can be used to build quantitative structure-activity relationship (QSAR) models and pharmacophore models. These computational tools can then be used to predict the activity of virtual compounds, prioritize synthetic targets, and guide the design of new derivatives with improved properties.

Mechanistic Investigations of in Vitro Biological Activities of 6 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Antimicrobial Activities and Mechanisms

Derivatives of 1-indanone (B140024) have shown a broad spectrum of antimicrobial action. beilstein-journals.org The introduction of different functional groups to the indanone scaffold can significantly influence their biological efficacy and spectrum of activity. For instance, the fusion of an isoxazole (B147169) ring to the 1-indanone structure has been reported to increase antimicrobial properties. beilstein-journals.org

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

While specific studies on the antibacterial spectrum of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are not extensively detailed in the reviewed literature, the broader class of indanone derivatives has been noted for its antibacterial potential. beilstein-journals.org The efficacy of antibacterial agents is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research into various heterocyclic compounds has shown activity against key pathogenic bacteria. For example, certain novel pyridine (B92270) derivatives have demonstrated significant antibacterial effects against Escherichia coli. nih.gov Similarly, other research has identified compounds that inhibit the growth of both the Gram-positive Bacillus subtilis and the Gram-negative Escherichia coli, although the latter often shows higher resistance due to its outer membrane. nih.gov The antibacterial activity of various compounds against common pathogens is a critical area of research in the face of rising antibiotic resistance. researchgate.netmdpi.com

Table 1: Examples of Antibacterial Activity by Related Compound Classes This table presents illustrative data for classes of compounds related to indanones or targeting similar bacterial strains, as specific data for the title compound was not available.

| Bacterial Strain | Compound Class Example | Observed Effect |

|---|---|---|

| Staphylococcus aureus | Tigecycline | MIC90 of 0.25 µg/mL for MRSA strains. fda.gov |

| Bacillus subtilis | Dihydroxynaphtyl Aryl Ketones | Growth inhibition observed in plate assays. nih.gov |

Antifungal Spectrum and Efficacy (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum)

The investigation of 1-indanone derivatives extends to their potential use as fungicides in agriculture. beilstein-journals.org Phytopathogenic fungi such as Botrytis cinerea (grey mold), Sclerotinia sclerotiorum (white mold), and Rhizoctonia solani are responsible for significant crop losses worldwide, prompting research into novel control agents. nih.govnih.govresearchgate.net

Studies on various natural and synthetic compounds have demonstrated efficacy against these fungi. For example, certain N-phenyl-driman-9-carboxamides have shown high antifungal activity against the mycelial growth of Botrytis cinerea. nih.gov Extracts from plants like Mentha spicata have also been evaluated for their ability to inhibit the growth of Fusarium oxysporum, Rhizoctonia solani, and Sclerotinia sclerotiorum. researchgate.net

Table 2: Examples of Antifungal Activity by Various Compounds against Key Plant Pathogens This table provides examples of antifungal activity for different chemical compounds against the specified fungal species, highlighting the search for new fungicidal agents.

| Fungal Species | Compound/Extract Example | Observed Effect |

|---|---|---|

| Rhizoctonia solani | Phenols from Mentha spicata | Growth inhibition. researchgate.net |

| Botrytis cinerea | N-phenyl-driman-9-carboxamides | IC50 values between 0.20 and 0.26 mM. nih.gov |

| Sclerotinia sclerotiorum | Hydromethanolic extracts | MIC value of 1000 μg·mL⁻¹. researchgate.net |

Specific Enzyme Inhibition (e.g., DNA Gyrase, Succinate Dehydrogenase)

The antimicrobial action of many compounds is achieved through the inhibition of essential microbial enzymes.

DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair, making it a prime target for antibiotics. nih.gov DNA gyrase introduces negative supercoils into DNA, a process that can be blocked by inhibitors, leading to a halt in replication and ultimately cell death. nih.gov The ATP-binding subunit, GyrB, is a key target for several classes of inhibitors, including aminocoumarins and N-phenylpyrrolamides. brc.hu While direct inhibition by this compound is not documented, the development of novel DNA gyrase inhibitors remains an active area of research. nih.govbrc.hu

Succinate Dehydrogenase (SDH): SDH, or Complex II, is a vital enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov Inhibition of SDH disrupts cellular respiration and energy production. Succinate dehydrogenase inhibitors (SDHIs), particularly those from the carboxamide family, are widely used as fungicides to control pathogens like Botrytis cinerea. nih.gov These fungicides work by binding to the ubiquinone binding site of the enzyme complex, thereby blocking the electron transport chain. nih.gov

Anticancer and Antiproliferative Activities

The 1-indanone scaffold is also a feature in compounds designed for anticancer applications. beilstein-journals.org Research has focused on derivatives that can interfere with signaling pathways crucial for tumor growth and progression. mdpi.comnih.gov

Inhibition of Kinase Activity (e.g., Discoidin Domain Receptors 1 - DDR1)

Discoidin Domain Receptors (DDRs) are a unique class of receptor tyrosine kinases that are activated by collagen rather than peptide growth factors. nih.govresearchgate.net There are two members, DDR1 and DDR2. redxpharma.com Overexpression and dysregulation of DDR1 are frequently observed in various human cancers, including pancreatic, lung, and breast cancer, where it is associated with disease progression. researchgate.net This makes DDR1 an attractive target for cancer therapy.

A series of derivatives based on a 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold, which is structurally related to the title compound, have been designed as new selective DDR1 inhibitors. nih.gov One representative compound, 7f , demonstrated potent inhibition of DDR1 kinase activity with an IC₅₀ value of 14.9 nM and a strong binding affinity (Kd) of 5.9 nM. nih.gov This inhibition effectively suppressed collagen-induced DDR1 signaling pathways. nih.gov

Table 3: Inhibitory Activity of a Representative 2-amino-2,3-dihydro-1H-indene-5-carboxamide Derivative (7f) Against DDR1

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 5.9 nM |

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. nih.govpreprints.org In cancer, EMT is a critical step that facilitates tumor progression, invasion, and metastasis. nih.govnih.gov The process involves the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers. preprints.org

The signaling pathways initiated by DDR1 activation have been shown to play a role in promoting EMT. nih.gov Consequently, the inhibition of DDR1 presents a therapeutic strategy to counteract this process. Studies have shown that potent DDR1 inhibitors, such as the 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative 7f , can effectively inhibit the collagen-induced cadherin switching event, a key feature of EMT. nih.gov By blocking DDR1, these compounds can suppress the transition of cancer cells to a more invasive state, thereby potentially reducing metastasis. nih.gov

Inhibition of Cell Growth and Colony Formation

Derivatives of this compound have demonstrated notable anti-proliferative effects against cancer cell lines. A prominent example is the indenoisoquinoline derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36), which has shown significant activity against HL-60 human leukemia cells. nih.gov Research indicates that AM6-36 inhibits cellular proliferation in a manner that is dependent on both dose and time, with a reported half-maximal inhibitory concentration (IC₅₀) of 86 nM. nih.gov At lower concentrations (≤0.25 µM), this derivative was observed to induce an arrest in the G2/M phase of the cell cycle. nih.gov

Further studies on other related bromo-amino derivatives have substantiated these anti-proliferative properties. For instance, novel bromothiazole derivatives have been shown to cause a concentration-dependent decrease in the proliferation of human adenocarcinoma-derived Caco-2 cells. nih.gov Similarly, certain aminomethyl nucleoside derivatives have been found to inhibit the growth of four different human tumor cell lines with efficacy in the micromolar concentration range. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Cell Line | HL-60 (Human Leukemia) | nih.gov |

| Effect | Inhibition of cellular proliferation | nih.gov |

| IC₅₀ Value | 86 nM | nih.gov |

| Mechanism at ≤0.25 µM | Induction of G2/M cell cycle arrest | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

The anti-cancer activity of these compounds is strongly linked to their ability to induce programmed cell death, or apoptosis. The indenoisoquinoline derivative AM6-36, at concentrations of 1 and 2 µM, shifts its primary mechanism from cell cycle arrest to the induction of apoptosis in HL-60 cells. nih.gov This pro-apoptotic effect is substantiated by several key cellular and molecular markers.

Mechanistic investigations have revealed that treatment with this derivative leads to a loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov Following this, the activation of various caspases, which are the executive enzymes of apoptosis, is observed. nih.gov This includes both initiator caspases (caspase-2, -8, -9, and -10) and effector caspases (caspase-3, -6, and -7). nih.gov A definitive hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is also detected following treatment. nih.gov These findings collectively point towards a robust induction of the apoptotic cascade in cancer cells.

| Apoptotic Marker | Observation | Reference |

|---|---|---|

| Mitochondrial Membrane Potential | Loss of potential, indicating mitochondrial pathway activation | nih.gov |

| Caspase Activation | Activation of initiator and effector caspases | nih.gov |

| PARP Cleavage | Cleavage of PARP by activated caspases | nih.gov |

| Cell Population | Increase in apoptotic Annexin V(+) 7-AAD(-) cells | nih.gov |

Modulation of DNA Synthesis

The anti-proliferative effects of compounds related to this compound are also attributable to their direct interference with DNA synthesis. The ³H-thymidine incorporation assay, a standard method for measuring DNA replication, has been used to evaluate the activity of related bromothiazole derivatives. nih.gov In studies using the Caco-2 human adenocarcinoma cell line, these derivatives were found to significantly reduce the incorporation of ³H-thymidine. nih.gov At the highest concentrations tested, the compounds were capable of inhibiting DNA synthesis by over 80%, an effect more pronounced than that of the control substance, butyrate. nih.gov This demonstrates a potent inhibitory effect on the replicative machinery of cancer cells.

Anti-inflammatory Effects

Beyond their anti-cancer properties, derivatives structurally related to this compound exhibit significant anti-inflammatory activities in vitro. These effects are mediated through the modulation of key inflammatory signaling pathways and the suppression of inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

Compounds with similar structural motifs have been shown to effectively inhibit the production of key pro-inflammatory cytokines. Studies on 2-amino-tetrahydrobenzo[b]thiophene derivatives demonstrated an ability to reverse the elevated levels of several cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This broad-spectrum inhibition highlights the potential of this class of compounds to control inflammatory responses at the cytokine level.

| Cytokine | Effect | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production/release | nih.gov |

| Interleukin-1β (IL-1β) | Inhibition of production/release | nih.gov |

| Interleukin-6 (IL-6) | Inhibition of production/release | nih.gov |

| Interferon-gamma (IFN-γ) | Inhibition of production/release | nih.gov |

Modulation of Transcriptional Activity (e.g., NF-κB, AP-1)

The anti-inflammatory effects of these derivatives are closely linked to their ability to modulate critical transcription factors that regulate the expression of inflammatory genes. The nuclear factor-kappa B (NF-κB) signaling pathway is a primary target. Research has shown that related pterostilbene (B91288) indanone derivatives can attenuate inflammation by suppressing the NF-κB signaling pathway. mdpi.com Further mechanistic studies have revealed that some compounds can prevent the translocation of NF-κB into the nucleus and inhibit the activity of IKKβ, an upstream kinase responsible for activating NF-κB. plos.org The ability to reverse elevated levels of NF-κB is a key component of the anti-inflammatory activity of these molecules. nih.gov

Suppression of Reactive Oxygen Species (ROS) Generation

Certain derivatives containing an indanone moiety have also demonstrated potent anti-oxidative activity. mdpi.com These compounds have been shown to target and reduce oxidative stress. mdpi.com The suppression of reactive oxygen species (ROS) is a crucial mechanism for mitigating inflammation, as excessive ROS can damage cells and perpetuate the inflammatory cascade. By reducing ROS levels, these compounds can help to ameliorate the cellular damage associated with inflammatory conditions. mdpi.com

Inhibition of Monocyte Adhesion to Endothelial Cells